REACTION_CXSMILES
|
[NH:1]1[CH2:8][CH2:7][CH2:6][C@H:2]1C(O)=O.[C:9]([O:13][CH2:14][CH3:15])(=[O:12])[CH:10]=[CH2:11].[CH2:16]=O>C1(C)C=CC=CC=1>[CH2:14]([O:13][C:9]([CH:10]1[CH:8]2[N:1]([CH2:2][CH2:6][CH2:7]2)[CH2:16][CH2:11]1)=[O:12])[CH3:15]
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Name
|
|
Quantity
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1.15 g
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Type
|
reactant
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Smiles
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N1[C@H](C(=O)O)CCC1
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
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C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
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Details
|
to reflux for 3 hours
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Duration
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3 h
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Type
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CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
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FILTRATION
|
Details
|
the residue was filtered through silica gel
|
Type
|
CUSTOM
|
Details
|
MS (ESI): 184 (M+H+) was obtained in this way
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1CCN2CCCC12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |